7-Hydroxy-3(2H)-benzofuranone
Overview
Description
7-Hydroxy-3(2H)-benzofuranone, also known as 7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one, is a chemical compound with the empirical formula C9H8O3 . It is a part of a large class of compounds known as coumarins, which are widely found in various natural plants and microbial metabolites . Coumarin derivatives have been reported to have good biological activity and application value in fluorescent probes .
Synthesis Analysis
The synthesis of 7-Hydroxy-3(2H)-benzofuranone and its derivatives has attracted the attention of many research groups due to their biological activity and application value . The Pechmann coumarin synthesis method is commonly used, where the influence of various Lewis acids on the reaction is discussed to explore the optimal synthesis conditions . Another synthesis method involves the Friedel–Crafts reaction, the Wolff–Kishner–Huang Minglong reduction reaction, and the cyclization reaction .Molecular Structure Analysis
The molecular structure of 7-Hydroxy-3(2H)-benzofuranone consists of a fused benzene and α-pyrone rings, which is a characteristic of coumarins . It contains an α,β-unsaturated lipid structure, which leads to strong fluorescence of their derivatives .Chemical Reactions Analysis
The chemical reactions of 7-Hydroxy-3(2H)-benzofuranone involve various processes such as the Friedel–Crafts reaction, the Wolff–Kishner–Huang Minglong reduction reaction, and the cyclization reaction . These reactions are crucial in the synthesis of 7-Hydroxy-3(2H)-benzofuranone and its derivatives .Scientific Research Applications
Antibacterial and Cytotoxic Activities
7-Hydroxy-3(2H)-benzofuranone derivatives have been identified in the flowers of Nyctanthes arbortristis and exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds also show cytotoxic properties, as evidenced by their lethal concentration in brine shrimp lethality bioassay (Khatune et al., 2007).
Anticholinesterase Activity
Benzylidene-benzofuran-3-ones, synthesized from Ebselen analogs and aurone derivatives, have been evaluated as cholinesterase inhibitors. These compounds, particularly 7e, demonstrated significant in vitro activity against acetylcholinesterase (AChE), suggesting potential therapeutic applications (Mehrabi et al., 2017).
Anti-HIV Properties
A new benzofuran lactone, along with several known compounds isolated from the stems of Rhus chinensis, exhibited significant anti-HIV-1 activity. The new compound, rhuscholide A, showed an encouraging therapeutic index, indicating its potential in anti-HIV treatments (Gu et al., 2007).
Estrogen Receptor β Modulation
A study on the synthesis of benzofuranone through metal-free, one-pot intermolecular condensation revealed compounds with strong binding to estrogen receptors, particularly ERβ. These benzofuranones displayed anti-proliferative activity on various cell lines, highlighting their therapeutic potential (Peng et al., 2019).
Antinociceptive Agents
Benzofuranones have been evaluated for their antinociceptive properties in various pain models. Certain derivatives, like 3d, showed significant antinociceptive activity. The study suggests hydrophobicity as a key factor in their activity, offering insights for developing new antinociceptive drugs (Gonçalves et al., 2012).
Synthesis and Applications in Pharmaceutical Chemistry
Enantioselective synthesis of benzofuranone derivatives, such as 4,5,6,7-tetrahydro-6-phenyl-4-oxo-benzofuranone-5-yl acetate, has been achieved using enzyme-mediated hydrolysis. These syntheses are significant in pharmaceutical chemistry due to the biological activity of benzofuranone derivatives (Caliskan & Ay, 2018).
Antioxidant Mechanisms
Benzofuranones, such as 5,7-Ditert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one and its analogues, have been synthesized and studied for their antioxidant mechanisms. The thermodynamic driving forces of these compounds in releasing protons, hydrogen atoms, and electrons were determined, suggesting their efficacy as hydrogen-atom-donating antioxidants (Zhu et al., 2011).
Antiinflammatory Activity
5-Acyl-3-substituted-benzofuran-2(3H)-ones demonstrated antiinflammatory activity, particularly in reducing cyclooxygenase and lipoxygenase metabolites in cells. This study suggests the potential of benzofuranones as dual inhibitors in antiinflammatory treatments (Chakrabarti et al., 1987).
properties
IUPAC Name |
7-hydroxy-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUGHNAAVBGXQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxybenzofuran-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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